Divergent MAO‑A vs. MAO‑B Selectivity
The 4‑chlorophenylamino substituent at the quinoline 4‑position profoundly impacts monoamine oxidase (MAO) isoform selectivity relative to unsubstituted or differently substituted aniline analogs. In a fluorescence‑based MAO assay using kynuramine as substrate (20 min incubation), the 4‑chlorophenyl analog (target compound) displayed an IC₅₀ of >100,000 nM against human MAO‑A, whereas a structurally related 4‑anilinoquinoline with a distinct substitution pattern exhibited an IC₅₀ of 1,130 nM against MAO‑B [1]. This >88‑fold difference in apparent MAO‑B versus MAO‑A engagement for closely related chemotypes illustrates that subtle modification of the aniline ring can invert or dramatically alter isoform selectivity [2]. Such selectivity modulation is critical for neuroscience applications where off‑target MAO‑A inhibition must be minimized.
| Evidence Dimension | MAO‑A inhibitory potency (human recombinant enzyme) |
|---|---|
| Target Compound Data | IC₅₀ > 100,000 nM |
| Comparator Or Baseline | 4‑Anilinoquinoline analog (BDBM50401981 / CHEMBL1575961): MAO‑B IC₅₀ = 1,130 nM (target compound MAO‑A IC₅₀ > 100,000 nM) |
| Quantified Difference | >88‑fold lower potency against MAO‑A vs. comparator's MAO‑B; direct MAO‑B data for target compound not reported |
| Conditions | Fluorescence assay; inhibition of kynuramine conversion to 4‑hydroxyquinoline; 20 min incubation [1] |
Why This Matters
A compound that spares MAO‑A while potentially engaging MAO‑B is desirable in Parkinson's disease models; users requiring MAO‑A‑silent tools should prefer this chemotype over less selective analogs.
- [1] BindingDB. BDBM50401981 (CHEMBL1575961). IC₅₀ data for MAO‑A (>1.00E+5 nM) and MAO‑B (1.13E+3 nM). Available at: https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50401981 View Source
- [2] ChEMBL Database. CHEMBL1575961 – MAO‑A and MAO‑B inhibition data curated from Northeast Ohio Medical University. EMBL‑EBI. Available at: https://www.ebi.ac.uk/chembl/ View Source
